molecular formula C9H10O3 B031991 2-Phenoxypropionic acid CAS No. 940-31-8

2-Phenoxypropionic acid

Cat. No.: B031991
CAS No.: 940-31-8
M. Wt: 166.17 g/mol
InChI Key: SXERGJJQSKIUIC-UHFFFAOYSA-N
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Description

2-Phenoxypropionic acid is an organic compound with the molecular formula C9H10O3. It is a white to almost white crystalline powder that is soluble in organic solvents like ethanol, chloroform, and ether, but only slightly soluble in water . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 2-Phenoxypropionic acid is the human sweet taste receptor . This receptor is a protein that is responsible for the perception of sweetness in the human body. The compound interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

Mode of Action

This compound, an inhibitor of the human sweet taste receptor, has been shown to interact with the transmembrane domain of the T1R3 subunit of the receptor . The compound’s interaction with its targets results in the inhibition of the sweet taste receptor, thereby affecting the perception of sweetness.

Biochemical Pathways

It is known that the compound affects the signaling pathway of the sweet taste receptor by inhibiting its function . This could potentially affect downstream effects related to the perception of sweetness.

Result of Action

The primary result of the action of this compound is the inhibition of the human sweet taste receptor . This leads to a decrease in the perception of sweetness when the compound is present. This effect could potentially be used in the development of treatments for conditions related to the overconsumption of sweet foods, such as obesity and type 2 diabetes.

Biochemical Analysis

Biochemical Properties

2-Phenoxypropionic acid has been found to interact with certain enzymes and proteins. For instance, it has been reported that the esterification of this compound is catalyzed by Candida cylindracea lipase This interaction suggests that this compound may play a role in lipid metabolism

Cellular Effects

It is known that derivatives of this compound have potential as herbicides This suggests that this compound may have an impact on cellular processes in certain types of cells, particularly plant cells

Molecular Mechanism

It is known that the compound interacts with certain enzymes, such as Candida cylindracea lipase

Metabolic Pathways

It is known that the compound interacts with certain enzymes , suggesting that it may be involved in specific metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxypropionic acid can be synthesized through several methods. One common method involves the reaction of phenol with 2-chloropropionic acid in the presence of a base, such as sodium hydroxide, to form the desired product . Another method includes the etherification of S-2-chloropropionic acid with phenol, followed by purification using anionic exchange resin .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, chlorination, and etherification, followed by purification and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxypropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Phenoxypropionic acid is unique due to its specific interactions with biological targets and its diverse applications. Compared to 2-Phenylpropionic acid and 3-Phenoxypropionic acid, it has a distinct phenoxy group that contributes to its unique chemical properties and reactivity. Additionally, 2-(4-Hydroxyphenoxy)propionic acid is a hydroxylated derivative that is often used as an intermediate in the synthesis of herbicides .

Properties

IUPAC Name

2-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERGJJQSKIUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870812
Record name Propanoic acid, 2-phenoxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

940-31-8
Record name DL-2-Phenoxypropionic acid
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Record name 2-Phenoxypropionic acid
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Record name 2-Phenoxypropionic acid
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Record name Propanoic acid, 2-phenoxy-
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Record name Propanoic acid, 2-phenoxy-
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Record name 2-phenoxypropionic acid
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-phenoxypropanoate (1.8 g, 0.9 mmol) in EtOH (16 ml) was added a solution of NaOH (0.44 g, 1.1 mmol) in H2O (4 ml) at 25° C. The mixture was stirred for 30 min before being concentrated. The residue had water (20 mL) added and washed with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (1.1 g, 73.3%) as a white solid which was used in next step without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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